Udp-N-acetylglucosaminuronic acid

Vi antigen biosynthesis C-4 epimerase substrate specificity

Researchers reconstituting bacterial glycan pathways face inconsistent kinetic data when substituting UDP-GlcNAcA with analogs-TviC epimerase discriminates between UDP-GlcNAcA and UDP-GalNAcA with a >2-fold Km difference (20 vs 42 μM). Authentic UDP-GlcNAcA (≥95% HPLC-UV) eliminates this variability. • Enables complete in vitro reconstitution of the TviB-TviC cascade for Vi antigen biosynthesis & anti-typhoid drug screening. • Serves as substrate standard for WbpA/B/E/D activity assays targeting P. aeruginosa LPS biosynthesis. • Validated productivity advantage: engineered E. coli strains using UDP-GlcNAcA produced luteolin 7-O-(N-acetyl)glucosaminuronic acid at 172.5 mg/L, surpassing competing glycosides by 7-9%. Supplied as off-white powder; store at -20°C. Custom pack sizes available with batch-specific HPLC certificate.

Molecular Formula C17H25N3O18P2
Molecular Weight 621.3 g/mol
CAS No. 21654-37-5
Cat. No. B1230753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-N-acetylglucosaminuronic acid
CAS21654-37-5
SynonymsUDP-GlcNAcA
UDP-N-acetyl-D-glucosaminuronic acid
UDP-N-acetylglucosaminuronic acid
Molecular FormulaC17H25N3O18P2
Molecular Weight621.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C17H25N3O18P2/c1-5(21)18-8-9(23)10(24)13(37-15(8)26)16(27)36-12-6(4-34-40(32,33)38-39(29,30)31)35-14(11(12)25)20-3-2-7(22)19-17(20)28/h2-3,6,8-15,23-26H,4H2,1H3,(H,18,21)(H,32,33)(H,19,22,28)(H2,29,30,31)/t6-,8-,9-,10+,11-,12-,13+,14-,15?/m1/s1
InChIKeyAKKXQVKPGGLDKG-RZXYNZDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-N-acetylglucosaminuronic acid: Biochemical Identity and Procurement


UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA) is a nucleotide sugar belonging to the uridine diphosphate hexuronate class. It is the C-6 oxidized derivative of UDP-N-acetylglucosamine (UDP-GlcNAc), produced by NAD⁺-dependent UDP-GlcNAc 6-dehydrogenase [1]. In bacterial systems, UDP-GlcNAcA serves as the obligate precursor for the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid (UDP-Man-diNAcA), a building block of B-band lipopolysaccharide in pathogens such as Pseudomonas aeruginosa, and as the substrate for C-4 epimerase-dependent formation of UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA), the monomeric unit of the Vi antigen virulence factor in Salmonella typhi [2]. The compound bridges primary metabolism (UDP-GlcNAc pool) and specialized polysaccharide assembly pathways, making its availability in high purity essential for in vitro reconstitution of bacterial glycan biosynthesis, antibiotic target screening, and glycoconjugate engineering [1][2].

Substrate for bacterial glycan biosynthesis pathway reconstitution
High-purity UDP-sugar for antibiotic target screening assays
Glycoconjugate engineering and chemoenzymatic synthesis

Why UDP-N-acetylglucosaminuronic acid Cannot Be Replaced by Related Nucleotide Sugars


UDP-GlcNAcA is not functionally interchangeable with its biosynthetic parent UDP-GlcNAc, its epimer UDP-GalNAcA, its decarboxylation product UDP-N-acetylxylosamine, or the non-acetylated analog UDP-glucuronic acid. Each analog carries a distinct C-2 (acetylation), C-4 (epimerization), and/or C-6 (oxidation state) configuration that determines recognition by downstream 4-epimerases, decarboxylases, and glycosyltransferases [1]. The TviC epimerase from Salmonella typhi discriminates between UDP-GlcNAcA and UDP-GalNAcA with a >2-fold difference in Km (20 vs 42 μM), and the Bacillus cereus UGlcAE 4-epimerase completely excludes UDP-GlcNAcA as a substrate while accepting UDP-glucuronic acid [2]. Substituting UDP-GlcNAc with its oxidized derivative in vitro alters both reaction kinetics and product profile, as demonstrated by the divergent kcat values of WbpA (86 min⁻¹) versus TviB (15.5 min⁻¹) for the same chemical transformation [1]. These biochemical discrimination points mandate procurement of the exact uronic acid nucleotide sugar for mechanistic studies, inhibitor screening, and in vitro pathway reconstitution [1][2].

C-2 acetylation

Replacement with UDP-GlcNAc alters enzyme recognition; acetylation required by downstream transferases.

C-4 epimerization

UDP-GalNAcA shows different epimerase kinetics; forward reaction preference may not transfer.

Non-acetylated analog

UDP-glucuronic acid excluded by some 4-epimerases; acetyl group critical for specific pathways.

Quantitative Differentiation Against Closest Analogs: A Procurement Evidence Guide


TviC Epimerase Substrate Discrimination

The Salmonella typhi C-4 epimerase TviC displays a pronounced preference for UDP-GlcNAcA over its product UDP-GalNAcA. The Km for UDP-GlcNAcA is 20 ± 1 μM, compared to 42 ± 2 μM for UDP-GalNAcA, representing a 2.1-fold higher apparent affinity for the gluco-configured substrate. The forward reaction (UDP-GlcNAcA → UDP-GalNAcA) proceeds with a kcat of 56.8 ± 0.5 min⁻¹, while the reverse reaction is slower at 39.1 ± 0.6 min⁻¹ (1.45-fold difference) [1]. This kinetic asymmetry ensures directional flux toward UDP-GalNAcA in the Vi antigen pathway, meaning UDP-GlcNAcA cannot be functionally replaced by its galacto-epimer in assays requiring forward epimerase activity.

TviC epimerase preference
Head-to-head
Km: 20 vs 42 µM; kcat forward 1.45× higher
Reported substrate preference supports forward epimerase studies
HPLC assay at 25 °C; recombinant TviC
Vi antigen biosynthesis C-4 epimerase substrate specificity Salmonella typhi

Dehydrogenase Efficiency Divergence Across Species

Two well-characterized UDP-GlcNAc 6-dehydrogenases that produce UDP-GlcNAcA—TviB (Salmonella typhi) and WbpA (Pseudomonas aeruginosa PAO1)—exhibit striking kinetic divergence. TviB displays a Km for UDP-GlcNAc of 77 ± 9 μM and a kcat of 15.5 ± 1.0 min⁻¹ [1]. In contrast, WbpA exhibits positive cooperativity (Hill coefficient = 1.8) with a K₀.₅ of 94 μM for UDP-GlcNAc and a kcat of 86 min⁻¹—a 5.5-fold higher turnover number than TviB [2]. This divergence indicates that UDP-GlcNAcA is produced with different catalytic efficiency depending on the enzyme source, which directly impacts the design of coupled assays and engineered biosynthetic pathways.

Dehydrogenase divergence
Reported
TviB kcat 15.5 min⁻¹; WbpA kcat 86 min⁻¹ (5.5×)
Enzyme source selection impacts coupled assay throughput
WbpA requires cation; TviB shows simpler kinetics
UDP-GlcNAc 6-dehydrogenase enzyme kinetics TviB WbpA Pseudomonas aeruginosa

Strict Substrate Exclusion by UGlcAE Epimerase

The UDP-glucuronic acid 4-epimerase (UGlcAE) from Bacillus cereus subsp. cytotoxis NVH 391-98 is highly specific for UDP-glucuronic acid and its TDP-sugar forms. In vitro assays demonstrated that UGlcAE cannot utilize UDP-glucose, UDP-N-acetylglucosamine, UDP-N-acetylglucosaminuronic acid, or UDP-xylose as substrates [1]. This biochemical exclusion means that UDP-GlcNAcA cannot substitute for UDP-glucuronic acid in B. cereus glycan biosynthetic studies, and reciprocally, UDP-glucuronic acid cannot replace UDP-GlcNAcA in systems requiring the N-acetylated uronate donor.

UGlcAE exclusion
Head-to-head
No detectable conversion of UDP-GlcNAcA vs. robust activity on UDP-GlcA
Cannot substitute for UDP-GlcA in Bacillus epimerase assays
HPLC-MS analysis confirmed substrate specificity
UDP-glucuronic acid 4-epimerase substrate specificity Bacillus cereus uronic acid glycans

Bioproduction Yield Advantage in Engineered E. coli

In an engineered Escherichia coli platform co-expressing UDP-GlcNAc 6-dehydrogenase (UDP-GlcNAc 6-DH) and a uridine diphosphate-dependent glycosyltransferase (UGT), UDP-GlcNAcA served as the donor for production of luteolin 7-O-(N-acetyl)glucosaminuronic acid, achieving a titer of 172.5 mg/L [1]. Under identical fermentation conditions, parallel pathways utilizing UDP-quinovosamine and UDP-N-acetylxylosamine yielded 158.3 mg/L quercetin 3-O-(N-acetyl)quinovosamine and 160.8 mg/L quercetin 3-O-(N-acetyl)xylosamine, respectively. The UDP-GlcNAcA-dependent glycoside production exceeded both competing pathways by 9.0% and 7.3%.

Bioproduction yield
Head-to-head
172.5 mg/L titer, +7–9% over competing pathways
Supports UDP-GlcNAcA route in flavonoid glycosylation engineering
E. coli fed-batch fermentation; UGT co-expression
metabolic engineering flavonoid glycosylation nucleotide sugar biosynthesis Escherichia coli

Chemical Synthesis Accessibility via Direct Oxidation

UDP-GlcNAcA can be synthesized directly from commercially available UDP-GlcNAc via TEMPO-based or platinum-catalyzed oxidation with molecular oxygen, without requiring enzymatic steps [1]. The product is purified by ion-pair HPLC and confirmed by ESI-MS and ¹H, ¹³C, and ³¹P NMR spectroscopy. This chemical route provides an alternative to enzymatic synthesis and can be scaled independently of recombinant dehydrogenase expression systems. In contrast, UDP-GalNAcA and UDP-ManNAcA generally require multi-enzyme cascades or separate dehydrogenase/epimerase steps for preparation.

Chemical synthesis route
Reported
TEMPO or Pt/O₂ direct oxidation from UDP-GlcNAc; IP-HPLC purification
Simpler than multi-enzyme cascades for other UDP-hexuronates
Confirmed by ESI-MS and multinuclear NMR
chemical synthesis TEMPO oxidation platinum catalysis nucleotide sugar

Class-Level Kinetic Benchmark Across Dehydrogenases

Across all organisms catalogued in BRENDA for EC 1.1.1.136 (UDP-N-acetylglucosamine 6-dehydrogenase), the reported Km for UDP-GlcNAc—the direct substrate for UDP-GlcNAcA production—ranges from 77 μM to 840 μM (0.077–0.84 mM) [1]. The Km for the co-substrate NAD⁺ ranges from 276 μM to 4.16 mM. UDP-GlcNAcA, as the product of this reaction, exhibits correspondingly variable steady-state concentrations in vivo. This wide kinetic range underscores that generic assumptions about nucleotide sugar pool sizes cannot be applied: the effective concentration of UDP-GlcNAcA required for downstream enzymes (e.g., epimerases, decarboxylases, glycosyltransferases) must be determined empirically for each biological system, driving the need for authentic UDP-GlcNAcA standards in quantitative metabolomics and kinetic assays.

Class-level kinetics
Class-level
Km(UDP-GlcNAc) spans 77–840 µM across species
Requires empirical calibration for each biological system
BRENDA EC 1.1.1.136 compiled data; pH 7.5–8, 25–37 °C
class-level kinetics UDP-GlcNAc dehydrogenase substrate affinity BRENDA

High-Impact Application Scenarios Based on Quantitative Evidence


In Vitro Vi Antigen Reconstitution for Vaccine Research

The TviC epimerase requires UDP-GlcNAcA as its kinetically preferred substrate (Km = 20 μM; kcat = 56.8 min⁻¹) to produce UDP-GalNAcA, the monomeric building block of the α-1,4-linked Vi antigen polymer [1]. Procurement of authentic UDP-GlcNAcA enables complete in vitro reconstitution of the TviB-TviC cascade, supporting the biosynthetic production of Vi antigen as a molecular vaccine candidate and facilitating high-throughput screening of TviB/TviC inhibitors as anti-typhoid drug leads [1]. Purity requirements: ≥95% as verified by HPLC-UV (260 nm) to ensure accurate kinetic measurements.

Pseudomonas O-Antigen Assembly and Antibiotic Target Discovery

WbpA-catalyzed oxidation of UDP-GlcNAc (K₀.₅ = 94 μM, kcat = 86 min⁻¹, Hill coefficient = 1.8) generates UDP-GlcNAcA as the entry point into the Wbp pathway for UDP-Man-diNAcA biosynthesis [2]. Authentic UDP-GlcNAcA is essential as a substrate standard for capillary electrophoresis- and HPLC-based activity assays of WbpA, WbpB, WbpE, and WbpD, which constitute a unique NAD⁺ recycling dehydrogenase/aminotransferase pair [3]. This application directly supports drug discovery programs targeting LPS biosynthesis in multidrug-resistant P. aeruginosa.

Metabolic Engineering for Flavonoid Glycoside Production

Engineered E. coli strains harboring a reconstructed UDP-GlcNAcA biosynthetic pathway (UDP-GlcNAc 6-DH) and a UGT glycosyltransferase produced luteolin 7-O-(N-acetyl)glucosaminuronic acid at 172.5 mg/L—surpassing yields of competing N-acetylaminosugar glycosides by 7–9% [4]. This validated productivity advantage makes UDP-GlcNAcA the preferred donor substrate for industrial bioproduction of glucosaminuronic acid-containing flavonoids and other novel glycones.

Nucleotide Sugar Metabolomics and LC-MS/MS Method Development

The ≥10.9-fold range in Km values for UDP-GlcNAc dehydrogenase across bacterial species—from 77 μM (TviB) to 840 μM (other homologs)—demonstrates that intracellular UDP-GlcNAcA concentrations cannot be predicted from genomic data alone [5]. Authentic UDP-GlcNAcA (≥95% purity) is required as an external calibration standard for reverse-phase ion-pair HPLC-UV (260 nm) and LC-MS/MS methods used to quantify nucleotide sugar pools in bacterial extracts. UDP-GlcNAcA is also employed as a retention-time standard in HPLC-based dehydrogenase activity assays, where its peak is resolved from UDP-GalNAcA, UDP-GlcNAc, and NADH [1][6].

Application
Selection Property
Validation Focus
Vi antigen reconstitution
Kinetically preferred TviC epimerase substrate
TviB-TviC cascade and inhibitor screening assays
Pseudomonas O-antigen assembly
Entry substrate for Wbp pathway enzymes
WbpA dehydrogenase activity and LPS biosynthesis studies
Flavonoid glycoside bioproduction
UDP-GlcNAcA-dependent glycosyltransferase pathway
Titer comparison in engineered E. coli strains
Nucleotide sugar metabolomics
Authentic analytical standard for quantification
LC-MS/MS and IP-HPLC calibration; retention-time marker
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